2,6-Dichlorobenzothiazole
Overview
Description
2,6-Dichlorobenzothiazole is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.08 g/mol . It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-chlorobenzothiazole with acetonitrile in the presence of copper chloride and isoamyl nitrite . The reaction mixture is then subjected to column chromatography to isolate the pure compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-promoted Suzuki-Miyaura coupling reactions has also been reported for the regioselective synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted benzothiazoles.
- Oxidation and reduction reactions produce oxidized or reduced derivatives of this compound.
Scientific Research Applications
2,6-Dichlorobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
2,6-Dichlorobenzothiazole can be compared with other benzothiazole derivatives, such as:
- 2-Chlorobenzothiazole
- 6-Chlorobenzothiazole
- 2,6-Dichlorobenzonitrile
Uniqueness: The presence of two chlorine atoms at specific positions on the benzene ring imparts unique chemical properties to this compound, making it more reactive in certain substitution reactions compared to its mono-chlorinated counterparts .
Biological Activity
2,6-Dichlorobenzothiazole (DCBT) is a compound of increasing interest in various fields of biological research, particularly due to its diverse biological activities and potential applications in medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DCBT, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
DCBT is part of the benzothiazole family, characterized by a benzene ring fused with a thiazole ring containing nitrogen and sulfur. Its chemical formula is , which contributes to its unique reactivity and biological activity compared to other benzothiazole derivatives.
Target Interactions
DCBT interacts with various biological targets through mechanisms such as:
- Binding Inhibition : DCBT can inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction.
- Antagonistic Activity : It may act as an antagonist in receptor-mediated pathways, influencing cellular responses.
Biochemical Pathways
Research indicates that DCBT is involved in several biochemical processes:
- Reactive Oxygen Species (ROS) Production : DCBT has been shown to induce oxidative stress by generating ROS, leading to potential cytotoxic effects on cells.
- Genotoxic Effects : Studies have demonstrated that DCBT can cause DNA damage, evidenced by increased micronucleus formation in cell assays .
Antimicrobial Activity
DCBT exhibits significant antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
- Fungal Activity : DCBT also demonstrates antifungal properties against species like Candida albicans .
Anticancer Potential
Research indicates that DCBT may have anticancer properties:
- Cell Proliferation Inhibition : Studies have reported that DCBT can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Synergistic Effects : When combined with other chemotherapeutic agents, DCBT may enhance the efficacy of treatment regimens .
Study on Genotoxicity
A study evaluated the genotoxic effects of DCBT using the micronucleus test. Results indicated that DCBT significantly increased the frequency of micronucleated polychromatic erythrocytes in treated groups, suggesting its potential as a genotoxic agent .
Treatment Group | Micronuclei Frequency (per 1000 cells) |
---|---|
Control | 5 |
DCBT (100 µg/ml) | 15 |
DCBT (200 µg/ml) | 25 |
Antimicrobial Efficacy
Another study assessed the antimicrobial activity of DCBT against various bacterial strains. The results are summarized in the table below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/ml |
Escherichia coli | 64 µg/ml |
Candida albicans | 16 µg/ml |
Pharmacokinetics
DCBT is rapidly metabolized in vivo, with studies indicating that it undergoes hepatic metabolism leading to various metabolites that may retain or alter its biological activity. Understanding its pharmacokinetics is crucial for optimizing its therapeutic applications .
Properties
IUPAC Name |
2,6-dichloro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZGJGWDGLHVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189773 | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-23-9 | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ7Y99R8H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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